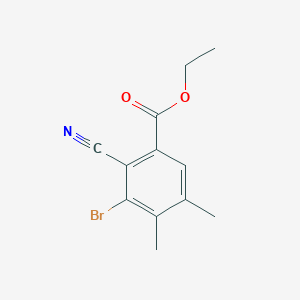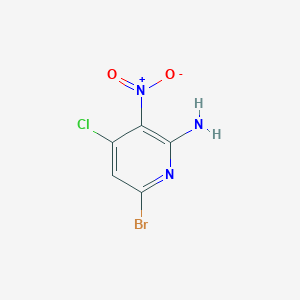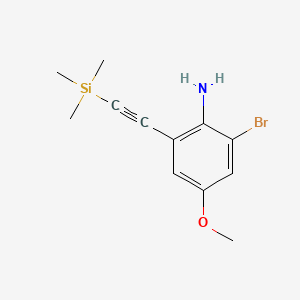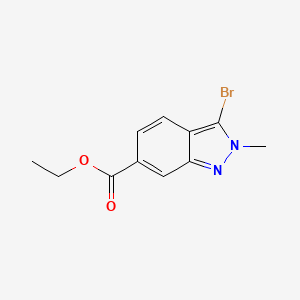![molecular formula C7H6BNO2S B13659691 Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)
Benzo[d]isothiazol-6-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]isothiazol-6-ylboronic acid is a boronic acid derivative with the molecular formula C7H6BNO2S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]isothiazol-6-ylboronic acid typically involves the borylation of benzo[d]isothiazole derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzo[d]isothiazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions usually include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[d]isothiazol-6-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted benzo[d]isothiazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Benzo[d]isothiazol-6-ylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzo[d]isothiazol-6-ylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds . In biological systems, the compound may interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- Benzo[d]thiazol-6-ylboronic acid
- Benzo[b]thiophene-2-boronic acid
- 2-Thiazolylboronic acid
Comparison: Benzo[d]isothiazol-6-ylboronic acid is unique due to its isothiazole ring structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and biological studies .
Eigenschaften
Molekularformel |
C7H6BNO2S |
|---|---|
Molekulargewicht |
179.01 g/mol |
IUPAC-Name |
1,2-benzothiazol-6-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-5-4-9-12-7(5)3-6/h1-4,10-11H |
InChI-Schlüssel |
OZRNACHSKKLWAG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C=NS2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)






![3-Chloro-4-methylbenzo[d]isoxazole](/img/structure/B13659645.png)
![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)


![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)

